Mestranol

Übersicht

Beschreibung

Mestranol is a synthetic estrogen medication that has been widely used in oral contraceptives and hormone replacement therapy. It was first discovered in 1956 and introduced for medical use in 1957 . This compound is a prodrug of ethinylestradiol, meaning it is converted into the active form, ethinylestradiol, in the body . This compound has played a significant role in the development of birth control pills and continues to be used in some formulations today .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Mestranol wird durch Methylierung von Ethinylestradiol synthetisiert. Der Prozess beinhaltet die Reaktion von Ethinylestradiol mit Methyliodid in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Aceton oder Dimethylformamid bei erhöhten Temperaturen statt.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, wobei häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie zum Einsatz kommen, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mestranol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Ethinylestradiol, seiner aktiven Form, oxidiert werden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Methoxygruppe in der 3-Position.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Substitution: Reagenzien wie Methyliodid und Basen wie Kaliumcarbonat werden für Methylierungsreaktionen verwendet.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Mestranol wurde in verschiedenen wissenschaftlichen Bereichen umfassend untersucht und eingesetzt:

Biologie: Seine Auswirkungen auf zelluläre Prozesse und die Hormonregulation wurden untersucht.

Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Antibabypillen und Hormontherapien eingesetzt.

5. Wirkmechanismus

This compound ist ein Prodrug, das in der Leber durch Demethylierung in Ethinylestradiol umgewandelt wird . Ethinylestradiol bindet dann an Östrogenrezeptoren in Zielzellen, darunter diejenigen im weiblichen Fortpflanzungstrakt, in den Brustdrüsen, im Hypothalamus und in der Hypophyse . Diese Bindung aktiviert die Östrogenrezeptoren, was zur Regulation der Genexpression und Modulation verschiedener physiologischer Prozesse führt .

Ähnliche Verbindungen:

Ethinylestradiol: Die aktive Form von this compound und ein weit verbreitetes Östrogen in oralen Kontrazeptiva.

Estradiol: Ein natürliches Östrogenhormon mit ähnlicher biologischer Aktivität, aber unterschiedlicher Pharmakokinetik.

Norethisteron: Ein Gestagen, das häufig in Kombination mit this compound in kontrazeptiven Formulierungen verwendet wird.

Einzigartigkeit von this compound: Die Einzigartigkeit von this compound liegt in seiner Rolle als Prodrug von Ethinylestradiol, das eine kontrollierte Freisetzung des aktiven Hormons im Körper ermöglicht . Diese Eigenschaft hat es zu einem wertvollen Bestandteil bei der Entwicklung von oralen Kontrazeptiva und Hormontherapien gemacht .

Wirkmechanismus

Mestranol is a prodrug that is converted into ethinylestradiol in the liver through demethylation . Ethinylestradiol then binds to estrogen receptors in target cells, including those in the female reproductive tract, mammary glands, hypothalamus, and pituitary gland . This binding activates the estrogen receptors, leading to the regulation of gene expression and modulation of various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Ethinylestradiol: The active form of mestranol and a widely used estrogen in oral contraceptives.

Estradiol: A natural estrogen hormone with similar biological activity but different pharmacokinetics.

Norethindrone: A progestin often combined with this compound in contraceptive formulations.

Uniqueness of this compound: this compound’s uniqueness lies in its role as a prodrug of ethinylestradiol, providing a controlled release of the active hormone in the body . This property has made it a valuable component in the development of oral contraceptives and hormone therapies .

Eigenschaften

CAS-Nummer |

72-33-3 |

|---|---|

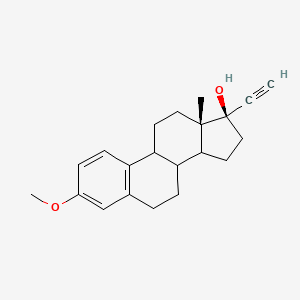

Molekularformel |

C21H26O2 |

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

(13S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17?,18?,19?,20-,21-/m0/s1 |

InChI-Schlüssel |

IMSSROKUHAOUJS-VYJKVFMHSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

Isomerische SMILES |

C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC |

Kanonische SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

Aussehen |

Solid powder |

Color/Form |

Crystals from methanol or acetone |

melting_point |

151 °C 150.5 °C 302.9 |

Key on ui other cas no. |

72-33-3 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

The shelf life of Norinyl-1 tablets is 5 years. |

Löslichkeit |

In double-distilled water, 0.32 mg/L Soluble in ethanol, ether, chloroform, dioxane, acetone. Slightly soluble in methanol. Practically insoluble in water. 3.77e-03 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

19-Norpregna-1,3,5(10)-trien-20-yn-17-ol, 3-methoxy-, (17alpha)- Ethinyl Estradiol 3 Methyl Ether Ethinyl Estradiol 3-Methyl Ether Mestranol |

Dampfdruck |

9.75x10-9 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.